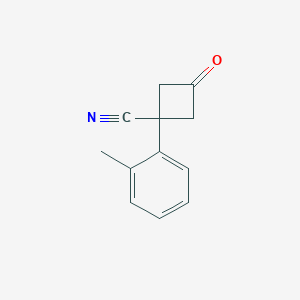

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol. This compound is a cyclobutane derivative, characterized by the presence of a ketone group (3-oxo), a nitrile group (carbonitrile), and an o-tolyl group attached to the cyclobutane ring. It is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile typically involves multiple steps. One common method includes the use of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in solvents such as ethanol, dimethylformamide (DMF), and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often produced in high-purity forms (98% or higher) for use in advanced research and development .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or esters.

Scientific Research Applications

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and nanocomposites.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

3-Oxo-1-(p-tolyl)cyclobutane-1-carbonitrile: Similar structure but with a p-tolyl group instead of an o-tolyl group.

3-Oxocyclobutanecarboxylic acid: Lacks the nitrile group but has a carboxylic acid group instead.

Uniqueness

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is unique due to the presence of both the nitrile and o-tolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclobutane ring, a ketone functional group, and a carbonitrile group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H9N with a molecular weight of approximately 173.2 g/mol. The compound is characterized by the following structural features:

- Cyclobutane Core : Provides rigidity and influences reactivity.

- Ketone Group : Enhances hydrogen bonding capabilities.

- Nitrile Group : Increases polarity and potential for interaction with biomolecules.

Interaction with Biomolecules

Studies indicate that this compound can engage in hydrogen bonding and coordinate with metal ions, which may influence enzyme activities or receptor binding. These interactions are crucial in biochemical pathways that could lead to therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclobutane compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Cancer Research

In the context of cancer treatment, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies have highlighted that cyclobutane derivatives can disrupt DNA replication machinery, triggering cell death in specific cancer cell lines . This suggests that this compound may also possess anticancer properties worth investigating further.

Study on Enzyme Inhibition

A recent study focused on the enzyme inhibition potential of cyclobutane derivatives, including this compound. The findings indicated that these compounds could act as non-covalent inhibitors, showcasing IC50 values comparable to established inhibitors in biochemical assays .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Non-covalent inhibition |

| Established Inhibitor | 0.40 ± 0.11 | Covalent modification |

Antifibrillogenic Properties

Another research effort investigated the antifibrillogenic properties of cyclobutane derivatives against amyloid β fibril formation. Results showed that certain analogues significantly inhibited fibril formation, suggesting potential implications for Alzheimer's disease treatment .

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(2-methylphenyl)-3-oxocyclobutane-1-carbonitrile |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12(8-13)6-10(14)7-12/h2-5H,6-7H2,1H3 |

InChI Key |

IZLDACZFFOBDNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(CC(=O)C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.